Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
Brand Name:
Vulcanchem
CAS No.:
871231-46-8
VCID:
VC21213016
InChI:
InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1
SMILES:
[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+]
Molecular Formula:
C7H5BF3KO2
Molecular Weight:
228.02 g/mol
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
CAS No.: 871231-46-8
Cat. No.: VC21213016
Molecular Formula: C7H5BF3KO2
Molecular Weight: 228.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871231-46-8 |
|---|---|
| Molecular Formula | C7H5BF3KO2 |
| Molecular Weight | 228.02 g/mol |
| IUPAC Name | potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide |
| Standard InChI | InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1 |
| Standard InChI Key | DGKKZZSEXSGSIG-UHFFFAOYSA-N |
| Isomeric SMILES | [B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] |
| SMILES | [B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator